Carboxy-PTIO (potassium) is a chemical compound recognized for its role as a nitric oxide scavenger. It is classified under the category of stable free radicals, specifically designed to react with nitric oxide in a stoichiometric manner. This compound is primarily utilized in research settings to study the physiological and pathological roles of nitric oxide in various biological systems. The chemical structure of Carboxy-PTIO potassium salt can be denoted by the formula and has a molecular weight of approximately 315.39 g/mol.
Carboxy-PTIO potassium salt can be synthesized through a multi-step chemical process that typically involves the following general steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of Carboxy-PTIO potassium salt features a tetramethylimidazoline core with a carboxyphenyl substituent. The structural representation can be summarized as follows:
The compound exhibits notable stability in aqueous solutions and can be characterized by its solubility in water, ethanol, methanol, dimethyl sulfoxide, and dimethylformamide.
Carboxy-PTIO potassium salt primarily functions as a nitric oxide scavenger. Its reaction with nitric oxide can be described by the following stoichiometric equation:
This reaction results in the conversion of nitric oxide into stable products such as nitrite and nitrate. The ability to scavenge nitric oxide makes Carboxy-PTIO useful for studying nitric oxide's biological effects, particularly in pathophysiological conditions like inflammation or ischemia.
The mechanism by which Carboxy-PTIO exerts its effects involves the direct interaction with nitric oxide, leading to its neutralization. This action is crucial in various biological contexts:
Experimental studies indicate that pretreatment with Carboxy-PTIO significantly reduces markers of cellular stress and apoptosis in various cell lines exposed to inflammatory stimuli.
Relevant data from studies indicate that Carboxy-PTIO maintains its efficacy over time when stored properly.
Carboxy-PTIO potassium salt is widely used in scientific research for various applications:
Research has demonstrated significant therapeutic potential, particularly in reducing complications associated with excessive nitric oxide production during inflammatory responses or ischemic events.
The development of imidazolineoxyl N-oxide derivatives emerged from the pressing need for specific pharmacological tools to manipulate nitric oxide signaling pathways with temporal and spatial precision. Early nitric oxide research relied heavily on synthase inhibitors like NMMA and NOARG, which suffered from limited specificity and indirect mechanisms. Carboxy-PTIO evolved from the foundational PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) scaffold, first described by Akaike and colleagues in 1993. Researchers recognized that introducing a carboxyl group at the para position of the phenyl ring substantially improved water solubility while preserving the radical scavenging capability intrinsic to the imidazolineoxyl N-oxide structure [2] [7].
This structural modification proved pivotal for biological applications. Yoshida’s seminal 1994 study demonstrated Carboxy-PTIO potassium's efficacy in reversing lipopolysaccharide-induced hypotension and renal dysfunction in rodent models, establishing its therapeutic potential through direct nitric oxide scavenging [2]. Unlike earlier inhibitors that targeted nitric oxide synthesis, Carboxy-PTIO potassium directly intercepted the nitric oxide molecule itself, representing a paradigm shift in experimental approaches. By the late 1990s, its application had expanded into neuroscience, cardiovascular biology, and immunology, with researchers utilizing its membrane-impermeable properties to distinguish intracellular versus extracellular nitric oxide actions [3] [5]. The compound's ability to generate nitrogen dioxide upon nitric oxide reaction provided both a quantifiable reaction product and a mechanism for secondary redox signaling, further cementing its utility in dissecting complex nitrogen species interactions in physiological environments [1] [9].
Carboxy-PTIO potassium possesses distinctive chemical characteristics that underpin its nitric oxide scavenging functionality. The compound crystallizes as a blue solid with molecular formula C₁₄H₁₆KN₂O₄ and molecular weight 315.39 g/mol. Its stability at room temperature (typically stored at 2-8°C) and significant solubility profiles (>100 mg/mL in water; ~50 mg/mL in dimethyl sulfoxide) facilitate diverse experimental applications [2] [9]. The radical nature of the N-oxyl group (N-O•) drives its redox reactivity, particularly with radical species like nitric oxide.
The scavenging mechanism involves a near-stoichiometric reaction (approximating 1:1 molar ratio) where Carboxy-PTIO potassium oxidizes nitric oxide to nitrogen dioxide, itself undergoing reduction to the corresponding diamagnetic carboxy-PTI derivative. This electron transfer reaction proceeds rapidly, with second-order rate constants on the order of 10³–10⁴ M⁻¹s⁻¹ under physiological conditions. Spectrophotometric studies confirm this reaction through characteristic absorbance changes: the blue color diminishes at 560 nm as the reaction progresses, providing a real-time monitoring method [2] [7]. Research by Akaike and colleagues demonstrated that this reaction produces nitrite (NO₂⁻) rather than nitrate (NO₃⁻) as the primary oxidation product, distinguishing it from oxygen-dependent nitric oxide oxidation pathways [1] [4].
Beyond simple nitric oxide scavenging, Carboxy-PTIO potassium exhibits complex interactions with reactive nitrogen species. It potently inhibits peroxynitrite (ONOO⁻)-mediated tyrosine nitration with an effective concentration 50% (EC₅₀) of 36 ± 5 μM, while paradoxically stimulating peroxynitrite-dependent nitrosation of glutathione at lower concentrations (EC₅₀ = 0.12 ± 0.03 mM) [1]. This dual modulation highlights its context-dependent behavior in biological systems. Furthermore, the compound demonstrates differential effects on nitric oxide donors: it inhibits S-nitrosation induced by DEA/NO (half-maximal inhibitory concentration [IC₅₀] = 0.11 ± 0.03 mM) while potentiating effects of SIN-1, which generates both nitric oxide and superoxide (and thus peroxynitrite) [1]. These nuanced interactions underscore the importance of considering the specific redox environment when interpreting Carboxy-PTIO potassium experiments.
Table 1: Key Reaction Mechanisms of Carboxy-PTIO Potassium with Nitrogen Species
| Reactant Species | Primary Reaction Product | Biological Consequence | Quantitative Parameter |
|---|---|---|---|
| Nitric Oxide (•NO) | Nitrogen dioxide (•NO₂) + Carboxy-PTI | Abrogation of nitric oxide signaling | 1:1 stoichiometry |
| Peroxynitrite (ONOO⁻) | Inhibition of 3-nitrotyrosine formation | Reduced protein nitration | EC₅₀ = 36 ± 5 μM |
| S-nitrosothiols (e.g., GSNO) | Inhibition of transnitrosation | Reduced protein S-nitrosation | IC₅₀ = 0.11 ± 0.03 mM |
Carboxy-PTIO potassium occupies a unique niche within the toolkit of nitric oxide modulators due to its direct scavenging mechanism, contrasting fundamentally with enzymatic inhibitors or alternative redox-form donors. Unlike nitric oxide synthase inhibitors such as Nω-nitro-L-arginine methyl ester (L-NAME) or asymmetric dimethylarginine, which prevent nitric oxide generation by competing with L-arginine, Carboxy-PTIO potassium intercepts nitric oxide post-synthesis. This allows researchers to distinguish between synthesis-dependent versus preformed nitric oxide effects in experimental systems. Studies in hippocampal cultures demonstrated this distinction: while L-NAME increased spontaneous synchronized calcium oscillation frequency by preventing endogenous nitric oxide production, Carboxy-PTIO potassium achieved similar effects by scavenging extracellular nitric oxide directly, confirming tonic nitric oxide suppression of synaptic activity [3].
Compared to nitric oxide donors like sodium nitroprusside, nitroglycerin, or S-nitrosothiols, Carboxy-PTIO potassium produces opposing functional outcomes. In urethral smooth muscle relaxation studies, sodium nitroprusside (acting primarily as an nitric oxide⁺ donor) and Angeli’s salt (decomposing to nitroxyl anion, nitric oxide⁻) induced relaxation through soluble guanylate cyclase-dependent and independent pathways. Carboxy-PTIO potassium abolished relaxation induced by authentic nitric oxide solutions but showed negligible effects on responses to Angeli’s salt or electrical field stimulation of nitrergic nerves. This differential sensitivity helped researchers identify nitroxyl anion as a potential nitrergic neurotransmitter candidate distinct from nitric oxide [5]. Furthermore, while Carboxy-PTIO potassium effectively reversed nitric oxide-mediated hypotension in endotoxic shock models, classical nitric oxide donors exacerbated it [2] [3].
The compound’s membrane impermeability provides another critical distinction. Unlike lipophilic nitric oxide modulators that readily penetrate cellular membranes, the carboxylate group confines Carboxy-PTIO potassium primarily to extracellular compartments. This property proved instrumental in astrocyte-neuron communication studies where extracellular nitric oxide scavenging by Carboxy-PTIO potassium attenuated purinergic receptor-mediated synaptic suppression, whereas intracellular scavengers or nitric oxide synthase inhibitors had distinct temporal effects [3]. However, this compartmentalization also presents limitations for studying intracellular nitric oxide pools, where alternative approaches like metalloporphyrin scavengers may be preferable.
Table 2: Functional Comparison of Carboxy-PTIO Potassium with Major Nitric Oxide Modulator Classes
| Modulator Class | Representative Agents | Primary Mechanism | Key Functional Distinction from Carboxy-PTIO Potassium |
|---|---|---|---|
| NOS Inhibitors | L-NAME, L-NMMA | Competitive inhibition of nitric oxide synthase | Blocks nitric oxide production rather than scavenging existing nitric oxide |
| Exogenous Nitric Oxide Donors | Sodium nitroprusside, DETA/NO | Spontaneous nitric oxide release under physiological conditions | Augments nitric oxide signaling instead of suppressing it |
| Alternative Redox Form Donors | Angeli’s salt (HNO/NO⁻ donor), GSNO (NO⁺ donor) | Delivery of distinct redox congeners | May produce biological effects resistant to Carboxy-PTIO scavenging |
| Metalloporphyrin Scavengers | Manganese(III) tetrakis(4-benzoic acid)porphyrin | Catalytic nitric oxide decomposition | Cell-permeable with broader reactive species scavenging |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: